molecular formula C11H8N2O4 B1271510 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid CAS No. 890621-48-4

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1271510
CAS RN: 890621-48-4
M. Wt: 232.19 g/mol
InChI Key: LMXODXZANYFXPY-UHFFFAOYSA-N
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Description

The compound "3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and its optical properties. Pyrazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione . Similarly, the synthesis of various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives was performed using reactions of acid chlorides with binucleophiles . These methods provide good yields and allow for the introduction of various substituents, which can alter the physical and chemical properties of the resulting compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, as well as X-ray crystallography . For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction, which revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . The molecular geometry and electronic structures can also be optimized and calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine led to the formation of carboxamide and imidazo[4,5-b]pyridine derivatives . These reactions are typically performed in the presence of a base or catalytic amounts of pyridine and can yield a range of products depending on the reactants and conditions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, are influenced by the substituents on the pyrazole moiety and the solvent polarity . UV-vis absorption and fluorescence spectral characteristics are key properties that are studied to understand the behavior of these compounds in different environments . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability and self-assembly of these molecules . The nonlinear optical properties of pyrazole derivatives are also of interest due to their potential applications in materials science .

Scientific Research Applications

  • Functionalization Reactions and Compound Synthesis : The 1H-pyrazole-3-carboxylic acid derivatives are involved in functionalization reactions, leading to the formation of various compounds like carboxamides, imidazo pyridine derivatives, and carboxylates. These reactions are significant for synthesizing a diverse range of compounds with potential applications in different domains, including materials science and pharmacology (Yıldırım et al., 2005) (Korkusuz & Yıldırım, 2010).

  • Optical and Nonlinear Optical Properties : Certain derivatives of 1H-pyrazole-3-carboxylic acid exhibit notable nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, such as in the development of optical limiters and other devices that manipulate light (Chandrakantha et al., 2013).

  • Formation of Coordination Complexes : The pyrazole-dicarboxylate acid derivatives have been utilized to synthesize and characterize mononuclear coordination complexes with metals like Cu(II) and Co(II). These complexes have applications in the field of coordination chemistry, with potential uses in catalysis, material science, and as precursors for more complex structures (Radi et al., 2015).

  • Antimicrobial and Antifungal Activities : Some derivatives of 1H-pyrazole-3-carboxylic acid have been synthesized and tested for antimicrobial and antifungal activities. These compounds exhibit significant inhibitory effects against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Shubhangi et al., 2019).

  • Molecular Interactions and Structural Studies : The derivatives of 1H-pyrazole-3-carboxylic acid have been subject to extensive structural studies, including X-ray crystallography, to elucidate their molecular geometry, structural stability, and intermolecular interactions. These studies are fundamental for understanding the properties of these compounds and their potential applications in various fields (Kumara et al., 2018).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(15)8-4-7(12-13-8)6-1-2-9-10(3-6)17-5-16-9/h1-4H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXODXZANYFXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378077
Record name 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid

CAS RN

890621-48-4
Record name 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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